2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate
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Overview
Description
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate typically involves the reaction of 2,3-dimethylbut-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutyl 4-methylbenzenesulfonate
- 4-methylbenzenesulfonic acid [(2R)-2,3-dimethylbut-3-enyl] ester
- 2,3-Dimethylbut-2-ene
Uniqueness
2,3-Dimethylbut-3-enyl 4-methylbenzenesulfonate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of aliphatic and aromatic components allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
2,3-dimethylbut-3-enyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10(2)12(4)9-16-17(14,15)13-7-5-11(3)6-8-13/h5-8,12H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTWHHGXHNEEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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